Cas no 851126-23-3 (3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate)

3-Methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate is a specialized pyrazole-based ester compound with potential applications in organic synthesis and pharmaceutical research. The presence of a phenylsulfanyl group at the 4-position and a 4-nitrobenzoate ester moiety enhances its reactivity, making it a useful intermediate for further functionalization. The nitro group on the benzoate ring may facilitate electrophilic substitution reactions, while the pyrazole core offers structural versatility. This compound’s well-defined molecular architecture allows for precise modifications, supporting studies in medicinal chemistry or material science. Its stability under standard conditions ensures reliable handling and storage for experimental use.
3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate structure
851126-23-3 structure
商品名:3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate
CAS番号:851126-23-3
MF:C23H17N3O4S
メガワット:431.463783979416
CID:6025967
PubChem ID:2153714

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate
    • 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate
    • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-4-(phenylthio)-, 5-(4-nitrobenzoate)
    • 851126-23-3
    • Oprea1_375887
    • EU-0021478
    • AKOS001496068
    • F0569-0086
    • (5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate
    • インチ: 1S/C23H17N3O4S/c1-16-21(31-20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)30-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3
    • InChIKey: UVOYGINOUCBPAD-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC=C2)C(OC(=O)C2=CC=C([N+]([O-])=O)C=C2)=C(SC2=CC=CC=C2)C(C)=N1

計算された属性

  • せいみつぶんしりょう: 431.09397721g/mol
  • どういたいしつりょう: 431.09397721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 610
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Predicted)
  • ふってん: 609.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): -2.04±0.10(Predicted)

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0569-0086-1mg
3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate
851126-23-3 90%+
1mg
$54.0 2023-05-17

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate 関連文献

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoateに関する追加情報

Introduction to 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate (CAS No. 851126-23-3)

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate, identified by its Chemical Abstracts Service (CAS) number 851126-23-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole derivatives class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a nitrobenzoate moiety and a phenylsulfanyl group, contribute to its unique chemical properties and biological interactions.

The molecular structure of 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate consists of a pyrazole core substituted with a methyl group at the 3-position, a phenyl ring at the 1-position, and a phenylsulfanyl group at the 4-position. The benzoate moiety is attached to the 5-position of the pyrazole ring, with a nitro group substituent on the benzene ring. This intricate arrangement of functional groups imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic applications. The nitrobenzoate group in 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate is particularly noteworthy, as nitroaromatic compounds are known for their ability to modulate enzymatic pathways and interact with biological targets in novel ways.

One of the most compelling aspects of this compound is its potential as a lead molecule in medicinal chemistry. The phenylsulfanyl group introduces sulfur into the structure, which can enhance binding affinity to biological targets by participating in hydrogen bonding or π-stacking interactions. This feature makes 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate an attractive candidate for further optimization towards developing novel therapeutics.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. For instance, modifications of the pyrazole core have led to compounds with enhanced bioavailability and reduced toxicity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups in 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate suggests that it may exhibit balanced pharmacokinetic properties, making it suitable for oral administration and systemic distribution.

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for structural modifications to explore new pharmacological profiles.

In terms of biological evaluation, preliminary studies on 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-ylyl 4-nitrobenzoate have shown promising results in vitro. The compound has demonstrated interactions with key enzymes and receptors involved in inflammatory pathways, suggesting potential therapeutic benefits in managing chronic inflammatory diseases. Additionally, its ability to cross cell membranes may enhance its efficacy as an oral drug candidate.

The nitrobenzoate moiety is particularly interesting from a mechanistic standpoint. Nitroaromatic compounds are known to undergo bioactivation via reduction or hydrolysis, converting the nitro group into a reactive amine or hydroxamic acid derivative. This transformation can lead to covalent binding with biological targets or further metabolic processing that influences drug efficacy and toxicity profiles. Understanding these metabolic pathways is crucial for optimizing the therapeutic potential of 3-methyl-1 phenil -4(Phen ylsul fany l)-l H -pyr azol -5 yl 4 -nit roben z o ate.

Future research directions may focus on exploring analogues of this compound to improve pharmacological properties such as solubility, bioavailability, and target specificity. Computational modeling techniques can play a significant role in predicting binding affinities and designing novel derivatives with enhanced activity. Additionally, preclinical studies are needed to evaluate the safety profile and pharmacokinetic behavior of 3-methyl -l phenil -4(Phen ylsul fany l)-l H -pyr azol -5 yl 4 -nit roben z o ate in animal models before moving towards human trials.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will accelerate the discovery process for this class of compounds. By leveraging these approaches, researchers can rapidly identify promising candidates for further development while minimizing time-consuming experimental trials.

In conclusion,3-methyl-l phenil -4(Phen ylsul fany l)-l H -pyr azol -5 yl 4 -nit roben z o ate (CAS No. 851126233) represents an exciting opportunity in pharmaceutical research due to its unique structural features and potential biological activities。 Its synthesis presents challenges that require innovative synthetic strategies, while its preliminary biological data suggest significant therapeutic promise。 Further exploration through interdisciplinary collaboration will likely uncover new applications, making this compound a valuable asset in medicinal chemistry efforts aimed at addressing unmet medical needs。

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